molecular formula C10H14O4 B14660093 Dimethyl cyclohex-2-ene-1,2-dicarboxylate CAS No. 41902-36-7

Dimethyl cyclohex-2-ene-1,2-dicarboxylate

Cat. No.: B14660093
CAS No.: 41902-36-7
M. Wt: 198.22 g/mol
InChI Key: HFNQSVDOAVIZIS-UHFFFAOYSA-N
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Description

Dimethyl cyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclohexene, featuring two ester groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclohex-2-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between butadiene and dimethyl maleic anhydride. This reaction typically requires elevated temperatures and an inert atmosphere to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexene derivatives. This process can be optimized for large-scale production by using specific catalysts and reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diacids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl cyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl cyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for enzymes or catalysts, facilitating the formation of desired products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl cyclohex-2-ene-1,2-dicarboxylate is unique due to its specific ester configuration and the presence of the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for various synthetic and industrial applications .

Properties

IUPAC Name

dimethyl cyclohex-2-ene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNQSVDOAVIZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531813
Record name Dimethyl cyclohex-2-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41902-36-7
Record name Dimethyl cyclohex-2-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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